1-benzoyl-3-(trifluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(trifluoromethyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of a benzoyl group and a trifluoromethyl group attached to the azetidine ring imparts unique chemical properties to this compound. Azetidines are known for their significant ring strain, making them highly reactive and valuable in various chemical reactions .
Preparation Methods
The synthesis of 1-benzoyl-3-(trifluoromethyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidine derivatives, which can be achieved through various methods, including the cyclization of appropriate precursors.
Reaction Conditions: One common method involves the reaction of azetidine with benzoyl chloride and trifluoromethylating agents under controlled conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzoyl-3-(trifluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be triggered under appropriate conditions, leading to the formation of various open-chain compounds.
Scientific Research Applications
1-Benzoyl-3-(trifluoromethyl)azetidine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, azetidine derivatives are explored for their potential as enzyme inhibitors and bioactive molecules.
Medicine: The compound’s structural features make it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(trifluoromethyl)azetidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzoyl-3-(trifluoromethyl)azetidine can be compared with other azetidine derivatives and similar compounds:
Azetidine: The parent compound, azetidine, lacks the benzoyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
1-Benzoylazetidine: This compound has a benzoyl group but lacks the trifluoromethyl group, leading to variations in its reactivity and applications.
3-(Trifluoromethyl)azetidine:
Properties
CAS No. |
2731014-23-4 |
---|---|
Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.